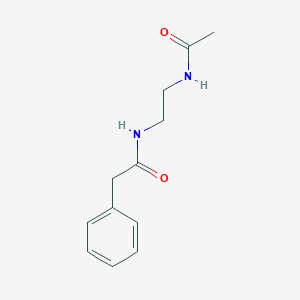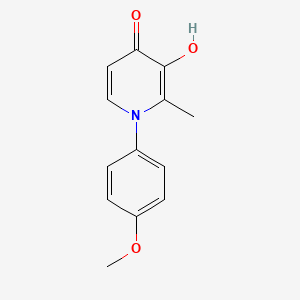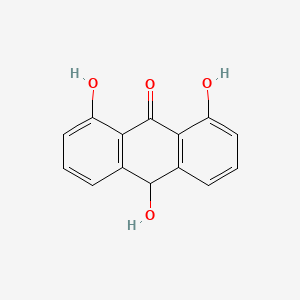![molecular formula C22H20N2 B14495261 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole CAS No. 63637-17-2](/img/structure/B14495261.png)
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-diphenyl-1-propanol with suitable reagents can lead to the formation of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indole ring .
科学的研究の応用
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole: Another indole derivative with similar structural features.
4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole: A compound with a similar core structure but different substituents.
Uniqueness
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is unique due to its specific arrangement of phenyl groups and the hexahydropyrrolo[3,4-b]indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
63637-17-2 |
|---|---|
分子式 |
C22H20N2 |
分子量 |
312.4 g/mol |
IUPAC名 |
1,3-diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole |
InChI |
InChI=1S/C22H20N2/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)23-22(19)21(24-20)16-11-5-2-6-12-16/h1-14,19-24H |
InChIキー |
AVOCTSTZFGOLHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3C(C(N2)C4=CC=CC=C4)NC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)

![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)










